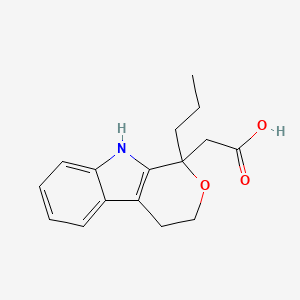

Prodolic acid

Übersicht

Beschreibung

Prodolicsäure, auch bekannt als 1,3,4,9-Tetrahydro-1-propylpyrano[3,4-b]indol-1-essigsäure, ist eine nicht-steroidale entzündungshemmende Verbindung. Es handelt sich um ein Indolderivat, das von American Home Products Corp. patentiert wurde. Prodolicsäure hemmt Bradykinin-induzierte Bronchokonstriktion, beeinflusst aber die Histamin-induzierte Bronchokonstriktion bei Meerschweinchen nicht .

Vorbereitungsmethoden

Prodolicsäure kann durch verschiedene synthetische Verfahren synthetisiert werden. Eine übliche Methode beinhaltet die Reaktion von 1-Propyl-1,3,4,9-Tetrahydropyrano[3,4-b]indol mit Essigsäure. Die Reaktionsbedingungen umfassen typischerweise die Verwendung eines starken Säurekatalysators und erhöhter Temperaturen, um die Bildung des gewünschten Produkts zu erleichtern . Industrielle Produktionsmethoden können ähnliche synthetische Verfahren umfassen, jedoch in größerem Maßstab, mit optimierten Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren.

Chemische Reaktionsanalyse

Prodolicsäure unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Prodolicsäure kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden, abhängig von den verwendeten Reagenzien und Bedingungen.

Reduktion: Reduktionsreaktionen können Prodolicsäure in ihren entsprechenden Alkohol oder andere reduzierte Formen umwandeln.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab.

Wissenschaftliche Forschungsanwendungen

Prodolicsäure hat mehrere wissenschaftliche Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

Chemie: Prodolicsäure wird als Ausgangsmaterial für die Synthese verschiedener Indolderivate mit potenziellen pharmazeutischen Anwendungen verwendet.

Wirkmechanismus

Der Wirkmechanismus von Prodolicsäure beinhaltet die Hemmung von Entzündungsmediatoren wie Bradykinin. Durch Blockieren der Wirkung von Bradykinin reduziert Prodolicsäure Entzündungen und Bronchokonstriktion. Die molekularen Ziele und Pfade, die an diesem Prozess beteiligt sind, umfassen die Bradykininrezeptoren und die zugehörigen Signalwege .

Analyse Chemischer Reaktionen

Prodolic acid undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert this compound into its corresponding alcohol or other reduced forms.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Prodolic acid, also known as 1,3,4,9-tetrahydro-1-propylpyrano[3,4-b]indole-1-acetic acid, is a non-steroidal anti-inflammatory drug (NSAID) that has been investigated for its anti-inflammatory properties and potential therapeutic applications .

Scientific Research Applications

Anti-inflammatory Activity: this compound has demonstrated potent anti-inflammatory activity in studies involving adjuvant arthritic rats . Its effectiveness is linked to its structure, with indole ring substitution enhancing its potency and resulting in higher, sustained drug concentrations in the serum of animals . This enhancement is attributed to the interference of substituents with the hydroxylation reaction, a major pathway for the disposition of this compound in rats .

Prodrug Potential: this compound is also cited in the context of Mannich-base hydroxamic acid prodrugs designed to improve the bioavailability of non-steroidal anti-inflammatory agents .

Relevance to Salicylic Acid: Salicylic acid, while a distinct compound (HOC6H4COOH), shares a connection to the broader class of anti-inflammatory drugs . It is a precursor to acetylsalicylic acid (aspirin) and is used in various medicinal applications, such as treating skin conditions like warts and psoriasis, and in manufacturing as a food preservative and antiseptic . Although this compound and salicylic acid are different chemical entities, their relatedness lies in the realm of anti-inflammatory agents .

Chitosan Delivery Systems: Research into delivering biologically active agents to wounds has explored chitosan compositions . While this compound isn't specifically mentioned in this context, the development of such delivery systems could potentially be applied to administer this compound for localized anti-inflammatory effects .

Wirkmechanismus

The mechanism of action of prodolic acid involves the inhibition of inflammatory mediators such as bradykinin. By blocking the action of bradykinin, this compound reduces inflammation and bronchoconstriction. The molecular targets and pathways involved in this process include the bradykinin receptors and associated signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Prodolicsäure kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:

Aspirin: Sowohl Prodolicsäure als auch Aspirin sind NSAR mit entzündungshemmenden Eigenschaften.

Phenylbutazon: Prodolicsäure ist in chronischen Entzündungsmodellen ungefähr gleich wirksam wie Phenylbutazon, hat aber eine geringere akute Toxizität.

Diese Vergleiche heben die Einzigartigkeit von Prodolicsäure in Bezug auf ihre Wirksamkeit, ihr Sicherheitsprofil und ihre spezifischen Anwendungen bei der Behandlung chronisch entzündlicher Erkrankungen hervor.

Biologische Aktivität

Prodolic acid, a compound classified as a non-steroidal anti-inflammatory drug (NSAID), has garnered attention for its potential therapeutic applications and biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is chemically characterized as 1,3,4,9-tetrahydro-1-propylpyrano[3,4-b]indole-1-acetic acid. It is primarily recognized for its anti-inflammatory properties and has been studied for its efficacy in treating various inflammatory conditions.

The biological activity of this compound is primarily attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the biosynthesis of prostaglandins—lipid compounds that mediate inflammation. By inhibiting COX-1 and COX-2, this compound reduces the production of pro-inflammatory mediators, leading to decreased inflammation and pain.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory effects in various experimental models. Research indicates that it effectively reduces edema and inflammatory markers in animal models. For instance, in a study involving rats, this compound demonstrated a marked reduction in paw edema induced by carrageenan, showcasing its potential as an effective anti-inflammatory agent .

Analgesic Effects

In addition to its anti-inflammatory properties, this compound has been shown to possess analgesic effects. In pain models, such as the formalin test in rodents, this compound administration resulted in a significant decrease in pain behavior compared to control groups . This suggests that this compound may be beneficial in managing pain associated with inflammatory conditions.

Table 1: Summary of Key Studies on this compound

Side Effects and Considerations

While this compound shows promise as an anti-inflammatory and analgesic agent, potential side effects must be considered. Common side effects associated with NSAIDs include gastrointestinal disturbances, renal impairment, and cardiovascular risks. Therefore, careful monitoring is recommended when administering this compound, especially in patients with pre-existing conditions.

Eigenschaften

CAS-Nummer |

36505-82-5 |

|---|---|

Molekularformel |

C16H19NO3 |

Molekulargewicht |

273.33 g/mol |

IUPAC-Name |

2-(1-propyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid |

InChI |

InChI=1S/C16H19NO3/c1-2-8-16(10-14(18)19)15-12(7-9-20-16)11-5-3-4-6-13(11)17-15/h3-6,17H,2,7-10H2,1H3,(H,18,19) |

InChI-Schlüssel |

IZGMROSLQHXRDZ-UHFFFAOYSA-N |

SMILES |

CCCC1(C2=C(CCO1)C3=CC=CC=C3N2)CC(=O)O |

Kanonische SMILES |

CCCC1(C2=C(CCO1)C3=CC=CC=C3N2)CC(=O)O |

Aussehen |

Solid powder |

Key on ui other cas no. |

36505-82-5 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

1,3,4,9-tetrahydro-1-propylpyrano(3,4-b)indole-1-acetic acid AY 23,289 prodolic acid |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.